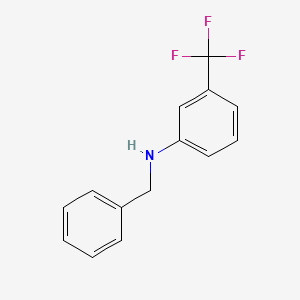

![molecular formula C17H15N3O4S2 B2518507 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-25-4](/img/structure/B2518507.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

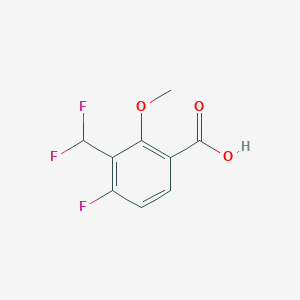

The compound N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is characterized by the presence of an acetamide group attached to the benzothiazole moiety and a methylsulfonyl group attached to a benzamide moiety. This structure suggests potential for various biological activities and interactions due to the presence of multiple functional groups capable of hydrogen bonding and other chemical interactions.

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl)acetamides involves refluxing benzothiazoles with acetic acid, which suggests a possible route for synthesizing the compound by incorporating a methylsulfonyl benzamide group into the reaction scheme . Another related synthesis approach involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids, which could potentially be adapted for the synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide .

Molecular Structure Analysis

The molecular structure of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is likely to exhibit hydrogen bonding due to the presence of amide groups. In closely related compounds, hydrogen bonding interactions have been observed, such as N-H...N and N-H...O bonds, which contribute to the stability and crystalline nature of these molecules . These interactions are crucial for the biological activity of the compounds as they can influence binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide would be influenced by its functional groups. The acetamide group can participate in hydrogen bonding, while the methylsulfonyl group could potentially undergo sulfonylation reactions. The benzothiazole core is also reactive towards electrophilic aromatic substitution, which could be utilized in further chemical modifications .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide are not provided, related compounds with benzothiazole and acetamide groups have been characterized by various spectroscopic techniques and elemental analyses . These compounds typically exhibit a broad spectrum of biological activity, which can be attributed to their molecular structure and the presence of multiple functional groups that interact with biological targets . The physical properties such as solubility, melting point, and stability would be influenced by the intermolecular hydrogen bonding and the overall molecular conformation.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Applications

Antimicrobial Resistance and Anticancer Evaluation : Studies have explored the synthesis of derivatives with potential antimicrobial activity against resistant strains and evaluated their anticancer properties. One approach involved the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and promising in vitro anticancer activity against several cancer cell lines (Anuse et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Enzyme Inhibitory Potential : New sulfonamides incorporating benzodioxane and acetamide moieties were investigated for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, revealing significant activity. This suggests a promising direction for developing therapeutic agents for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Computational Studies and Molecular Docking

Computational Calculations and Molecular Docking : Theoretical investigations and molecular docking studies have been conducted to understand the interactions of synthesized compounds with biological targets. For instance, compounds were designed as CK1 inhibitors and their binding modes in the ATP pocket of CK1δ were determined by molecular modeling, highlighting the potential of these compounds in inhibiting tumor cell growth (Rupakova et al., 2017).

Synthesis and Structural Analysis

Synthesis and Biological Activities : The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been explored for various biological activities, including antioxidant, hemolytic, antibacterial, and urease inhibition. These studies have demonstrated that the structural modifications of these compounds significantly influence their biological activities, particularly in urease inhibition, suggesting a structure-activity relationship that could guide the development of more potent inhibitors (Gull et al., 2016).

Propriétés

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-10(21)18-11-7-8-13-14(9-11)25-17(19-13)20-16(22)12-5-3-4-6-15(12)26(2,23)24/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQBMQFSCLLATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

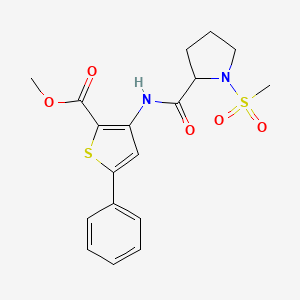

![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)

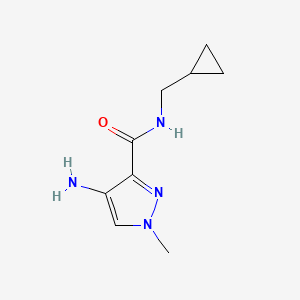

![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

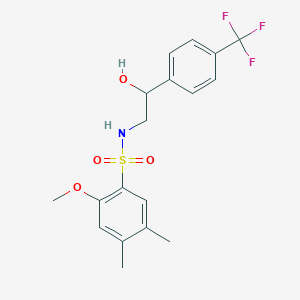

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2518440.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)